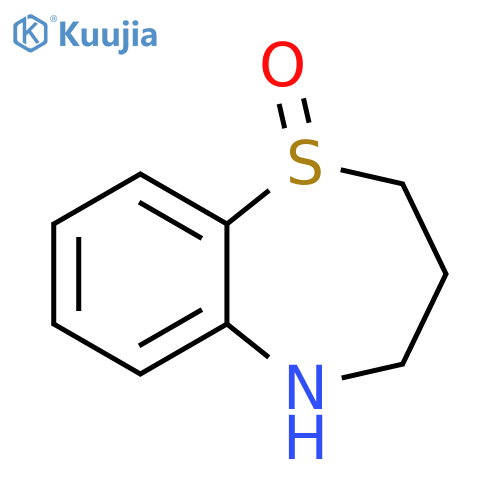

Cas no 1354961-46-8 (2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one)

1354961-46-8 structure

商品名:2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one

CAS番号:1354961-46-8

MF:C9H11NOS

メガワット:181.254740953445

MDL:MFCD20502047

CID:4592735

2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one 化学的及び物理的性質

名前と識別子

-

- 2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one

-

- MDL: MFCD20502047

- インチ: 1S/C9H11NOS/c11-12-7-3-6-10-8-4-1-2-5-9(8)12/h1-2,4-5,10H,3,6-7H2

- InChIKey: CBTQEZPNHUSSIL-UHFFFAOYSA-N

- ほほえんだ: S1(=O)C2=CC=CC=C2NCCC1

2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T293063-10mg |

2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one |

1354961-46-8 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-26944207-0.1g |

2,3,4,5-tetrahydro-1lambda4,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 0.1g |

$257.0 | 2023-09-01 | |

| Enamine | EN300-26944207-1g |

2,3,4,5-tetrahydro-1lambda4,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 1g |

$743.0 | 2023-09-01 | |

| Enamine | EN300-93221-2.5g |

2,3,4,5-tetrahydro-1lambda4,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 2.5g |

$1454.0 | 2023-07-06 | |

| Enamine | EN300-93221-0.5g |

2,3,4,5-tetrahydro-1lambda4,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 0.5g |

$579.0 | 2023-07-06 | |

| Enamine | EN300-26944207-5g |

2,3,4,5-tetrahydro-1lambda4,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 5g |

$2152.0 | 2023-09-01 | |

| 1PlusChem | 1P019SU5-10g |

2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 10g |

$4006.00 | 2023-12-22 | |

| Enamine | EN300-26944207-0.5g |

2,3,4,5-tetrahydro-1lambda4,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 0.5g |

$579.0 | 2023-09-01 | |

| 1PlusChem | 1P019SU5-100mg |

2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 100mg |

$369.00 | 2023-12-22 | |

| A2B Chem LLC | AV36093-250mg |

2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one |

1354961-46-8 | 95% | 250mg |

$422.00 | 2024-04-20 |

2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

1354961-46-8 (2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one) 関連製品

- 61389-26-2(Lignoceric Acid-d4)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量